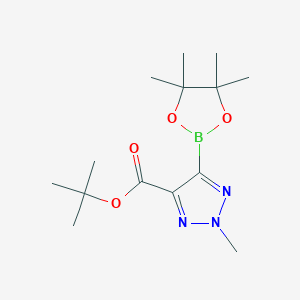
tert-butyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole-4-carboxylate: is a boronic ester compound that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a boron atom bonded to two oxygen atoms, forming a five-membered ring with three carbon atoms. The presence of the tert-butyl group and the triazole ring adds to its chemical versatility and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole-4-carboxylate typically involves multi-step processes. One common method includes the reaction of 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole-4-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for better control over reaction conditions, leading to higher purity and consistency in the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo substitution reactions, particularly at the boronic ester group. These reactions often involve the replacement of the boron atom with other functional groups.
Suzuki-Miyaura Cross-Coupling Reaction: This is one of the most common reactions involving this compound.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Dehydrating Agents: Used in the synthesis of the compound from its carboxylic acid precursor.
Major Products:
Aryl or Vinyl Derivatives: Formed through cross-coupling reactions.
Substituted Triazoles: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Biologically Active Compounds: The compound serves as an intermediate in the synthesis of various biologically active molecules, such as pharmaceuticals.
Polymer Synthesis: Used as a building block in the creation of polymers, including water-soluble carboxylated polyfluorenes.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for their potential therapeutic properties, including anticancer and antiviral activities.
Industry:
Mecanismo De Acción
The mechanism of action of tert-butyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole-4-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific derivatives and their applications in drug development and material science .
Comparación Con Compuestos Similares
- tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
- tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate
Uniqueness: The uniqueness of tert-butyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole-4-carboxylate lies in its triazole ring, which imparts additional stability and reactivity compared to other boronic esters. This makes it particularly useful in the synthesis of complex organic molecules and materials .
Propiedades
Fórmula molecular |
C14H24BN3O4 |
|---|---|
Peso molecular |
309.17 g/mol |
Nombre IUPAC |
tert-butyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazole-4-carboxylate |
InChI |
InChI=1S/C14H24BN3O4/c1-12(2,3)20-11(19)9-10(17-18(8)16-9)15-21-13(4,5)14(6,7)22-15/h1-8H3 |
Clave InChI |
VDJQNBGPZJUGMY-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=NN(N=C2C(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















